
5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate: is a chemical compound belonging to the class of diisocyanates. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and textiles. This compound is characterized by the presence of multiple isocyanate groups, which are highly reactive and can form strong bonds with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate typically involves the reaction of appropriate aromatic amines with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired diisocyanate. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with advanced control systems. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization Reactions: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts with isocyanates to form carbamic acids, which can further decompose to form amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
Applications De Recherche Scientifique
Chemistry: 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is used in the synthesis of various polyurethane materials, which are essential in the production of adhesives, sealants, and elastomers. These materials exhibit excellent mechanical properties and chemical resistance.
Biology and Medicine: In biomedical research, this compound is used in the development of biocompatible polyurethane-based materials for medical devices, such as catheters, implants, and wound dressings. These materials offer advantages such as flexibility, durability, and biocompatibility.
Industry: The compound is widely used in the production of polyurethane foams, which are employed in insulation, cushioning, and packaging applications. The foams provide excellent thermal insulation, sound absorption, and impact resistance.
Mécanisme D'action
The mechanism of action of 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, such as hydroxyl or amino groups. This reactivity underlies the formation of polyurethane networks, where the isocyanate groups react with polyols to form urethane linkages. The resulting polymer network imparts the desired mechanical and chemical properties to the final material.
Comparaison Avec Des Composés Similaires
4,4’-Methylenediphenyl diisocyanate (MDI): A widely used diisocyanate in the production of polyurethanes. It has similar reactivity but differs in its molecular structure.
Toluene diisocyanate (TDI): Another commonly used diisocyanate with different structural features and reactivity profiles.
Uniqueness: 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is unique due to its specific molecular structure, which imparts distinct reactivity and properties to the resulting polyurethane materials. Its ability to form strong covalent bonds with various nucleophiles makes it a valuable compound in the synthesis of high-performance polyurethane products.
Propriétés
Numéro CAS |
94166-84-4 |
|---|---|
Formule moléculaire |
C17H11N3O3 |
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
1,5-diisocyanato-3-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-14(6-13-4-2-3-5-16(13)19-10-22)7-15(18-9-21)8-17(12)20-11-23/h2-5,7-8H,6H2,1H3 |
Clé InChI |
NUPFKDQTOQCZOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1N=C=O)N=C=O)CC2=CC=CC=C2N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


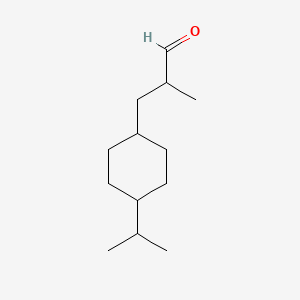
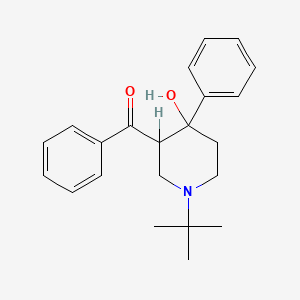
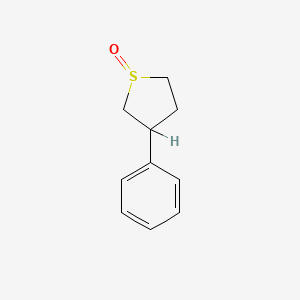
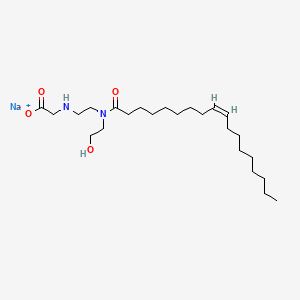
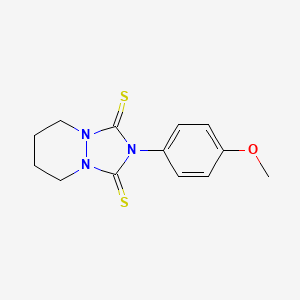
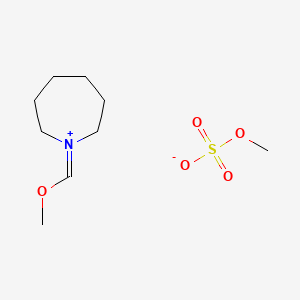
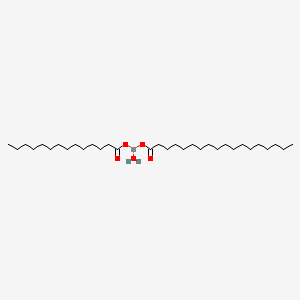
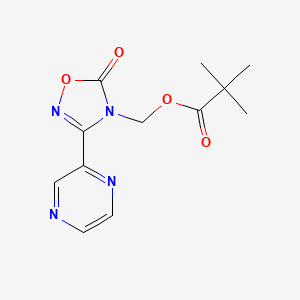
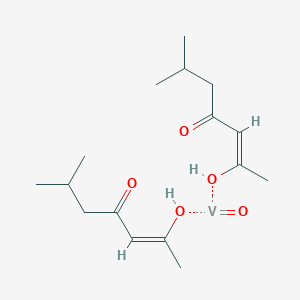
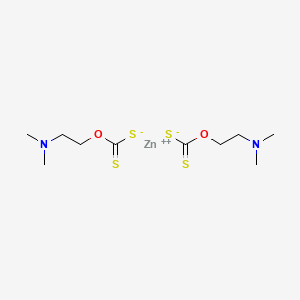
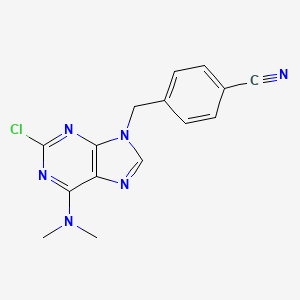
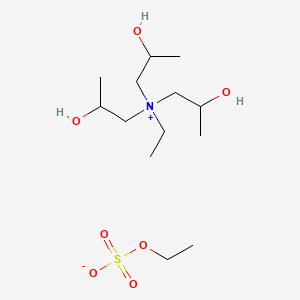
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)

